Benzenemethanamine, 4-ethenyl-N,N-dimethyl-
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(4-ethenylphenyl)-N,N-dimethylmethanamine, reflecting the substitution pattern on the benzene ring and the dimethylamino functionality. The Chemical Abstracts Service registry number is 2245-52-5, providing unambiguous identification in chemical databases. The compound is known by several synonyms in chemical literature, including benzenemethanamine, 4-ethenyl-N,N-dimethyl-, N,N-dimethyl-1-(4-vinylphenyl)methanamine, and 4-vinylbenzyldimethylamine. Additional commercial designations include N-(4-Vinylbenzyl)-N,N-dimethylamine and p-dimethylaminomethylstyrene, reflecting its structural relationship to both styrene derivatives and dimethylated benzylamine compounds.
The systematic naming convention follows International Union of Pure and Applied Chemistry guidelines by identifying the longest carbon chain containing the primary functional group, which in this case is the benzenemethanamine backbone. The 4-ethenyl substituent indicates the vinyl group's position para to the methylamino attachment point, while the N,N-dimethyl designation specifies the two methyl groups attached to the nitrogen atom. This nomenclature system ensures precise identification and distinguishes the compound from related isomers such as 1-(2-ethenylphenyl)-N,N-dimethylmethanamine and 1-(3-ethenylphenyl)-N,N-dimethylmethanamine.
Molecular Structure Analysis via X-ray Crystallography and Computational Modeling
The molecular structure of benzenemethanamine, 4-ethenyl-N,N-dimethyl- exhibits a molecular formula of C₁₁H₁₅N with a molecular weight of 161.248 atomic mass units. Computational modeling reveals a heavy atom count of 12, including the nitrogen atom, with a total of 64 valence electrons distributed throughout the molecular framework. The exact molecular weight determined through high-resolution mass spectrometry is 161.1204 atomic mass units, confirming the empirical formula and providing precise mass data for analytical applications.
The three-dimensional molecular architecture demonstrates a nearly planar aromatic ring system with the vinyl group maintaining conjugation with the benzene π-electron system. The methylamino side chain adopts a tetrahedral geometry around the nitrogen center, with the two methyl groups and the benzyl carbon creating a distorted tetrahedral arrangement. The simplified molecular-input line-entry system representation C=Cc1ccc(cc1)CN(C)C accurately describes the connectivity, showing the vinyl group's attachment to the para position relative to the methylamino methyl group.
Computational density functional theory calculations indicate that the molecule exhibits significant electronic delocalization between the aromatic ring and the vinyl substituent. The International Chemical Identifier string InChI=1S/C11H15N/c1-4-10-5-7-11(8-6-10)9-12(2)3/h4-8H,1,9H2,2-3H3 provides a unique computational representation of the molecular structure, enabling precise database searches and structural comparisons. The topological polar surface area of 3.24 square angstroms reflects the minimal polar character of the dimethylamino group, while the calculated logarithm of the partition coefficient value of 2.3912 indicates moderate lipophilicity.
| Molecular Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₁H₁₅N | Computational Analysis |
| Molecular Weight | 161.248 amu | Mass Spectrometry |
| Heavy Atom Count | 12 | Structural Analysis |
| Valence Electrons | 64 | Electronic Structure Calculation |
| Topological Polar Surface Area | 3.24 Ų | Computational Modeling |
| Logarithm of Partition Coefficient | 2.3912 | Predictive Modeling |
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of benzenemethanamine, 4-ethenyl-N,N-dimethyl- through both proton and carbon-13 experiments. High-resolution proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the vinyl protons, aromatic protons, methylene bridge, and dimethylamino groups. The vinyl proton signals typically appear as a complex multiplet around 7.17 parts per million for the internal vinyl proton, with the terminal vinyl protons appearing as doublets at approximately 5.68 and 5.30 parts per million for the trans and cis configurations, respectively. The aromatic region displays multiple overlapping signals between 7.21 and 7.55 parts per million, corresponding to the para-disubstituted benzene ring pattern.
The methylene bridge connecting the aromatic ring to the dimethylamino group generates a characteristic singlet at approximately 3.43 parts per million, integrating for two protons. The six methyl protons of the dimethylamino group produce a sharp singlet at 2.23 parts per million, representing the equivalent environment of both methyl groups due to rapid nitrogen inversion at room temperature. Carbon-13 nuclear magnetic resonance spectroscopy reveals signals at 137.7, 136.1, and 134.6 parts per million for the aromatic and vinyl carbons, with additional signals at 130.6, 127.5, 127.4, and 125.6 parts per million for the remaining aromatic carbons.
Infrared spectroscopy characterization identifies key functional group absorptions that confirm the molecular structure. The vinyl carbon-carbon double bond stretching vibration appears at 1630 wavenumbers, consistent with aromatic-conjugated alkene systems. The aromatic carbon-hydrogen stretching vibrations occur in the characteristic region between 3000 and 3100 wavenumbers, while the aliphatic carbon-hydrogen stretches from the methyl and methylene groups appear below 3000 wavenumbers. The dimethylamino group contributes to carbon-nitrogen stretching vibrations in the fingerprint region, typically observed between 1000 and 1400 wavenumbers.
High-resolution mass spectrometry provides definitive molecular weight confirmation with an observed mass-to-charge ratio of 162.1273 for the protonated molecular ion, comparing favorably with the calculated value of 162.1277 for C₁₁H₁₆N⁺. The fragmentation pattern reveals characteristic losses corresponding to dimethylamine (45 atomic mass units) and vinyl group (27 atomic mass units), supporting the proposed structural assignment. Ultraviolet-visible spectroscopy demonstrates absorption maxima consistent with extended conjugation between the vinyl group and the aromatic ring system, with characteristic bands in the near-ultraviolet region reflecting the electronic transitions within the conjugated π-system.
Electronic and Steric Effects of the Dimethylamino and Vinyl Substituents
The electronic properties of benzenemethanamine, 4-ethenyl-N,N-dimethyl- are significantly influenced by the complementary effects of the electron-donating dimethylamino group and the electron-accepting vinyl substituent in the para position. The dimethylamino group acts as a strong electron donor through both inductive and resonance mechanisms, increasing electron density on the aromatic ring and enhancing nucleophilicity at positions ortho and para to the amino substituent. Conversely, the vinyl group serves as a mild electron-withdrawing group through its ability to participate in extended conjugation with the aromatic π-system, creating a push-pull electronic arrangement that stabilizes the overall molecular structure.
Computational analysis reveals that the highest occupied molecular orbital is primarily localized on the nitrogen lone pair and the aromatic ring system, while the lowest unoccupied molecular orbital extends into the vinyl substituent, facilitating electronic communication between the donor and acceptor groups. This electronic distribution contributes to the compound's moderate lipophilicity, as reflected in the calculated logarithm of partition coefficient value of 2.3912, indicating balanced hydrophilic and lipophilic character. The topological polar surface area of 3.24 square angstroms demonstrates the limited polar character of the dimethylamino group when compared to primary or secondary amines, due to the absence of hydrogen bond donor capability.
Steric considerations play a crucial role in determining the conformational preferences and reactivity patterns of the molecule. The dimethylamino group adopts a tetrahedral geometry around the nitrogen center, with the two methyl groups creating a sterically hindered environment that influences the approach of electrophilic reagents. The methylene bridge provides conformational flexibility, allowing rotation around the carbon-carbon bond connecting the aromatic ring to the amino group, while the vinyl substituent maintains coplanarity with the benzene ring to maximize orbital overlap.
The combination of electronic and steric effects results in unique chemical behavior, particularly in electrophilic aromatic substitution reactions where the dimethylamino group directs incoming electrophiles to the ortho and meta positions relative to the vinyl group. The electron-donating character of the dimethylamino group increases the nucleophilicity of the aromatic ring, while the vinyl substituent provides a site for potential polymerization reactions or cycloaddition processes. These complementary effects make the compound valuable for applications requiring both nucleophilic aromatic reactivity and vinyl group functionality, such as in the synthesis of functionalized polymers or as building blocks for more complex molecular architectures.
| Electronic Parameter | Value | Interpretation |
|---|---|---|
| Hydrogen Bond Acceptors | 1 | Nitrogen lone pair |
| Hydrogen Bond Donors | 0 | No available protons |
| Logarithm of Partition Coefficient | 2.3912 | Moderate lipophilicity |
| Topological Polar Surface Area | 3.24 Ų | Low polarity |
| Aromatic Rings | 1 | Single benzene ring |
Properties
IUPAC Name |
1-(4-ethenylphenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-4-10-5-7-11(8-6-10)9-12(2)3/h4-8H,1,9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBHAZDVLGNSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31303-54-5 | |
| Record name | Benzenemethanamine, 4-ethenyl-N,N-dimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31303-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20965243 | |
| Record name | 1-(4-Ethenylphenyl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50976-17-5, 2245-52-5 | |
| Record name | Benzenemethanamine, ar-ethenyl-N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(4-Ethenylphenyl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Vinylbenzyl)-N,N-dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution of 4-Vinylbenzyl Chloride with Dimethylamine
The primary and most widely reported method for synthesizing Benzenemethanamine, 4-ethenyl-N,N-dimethyl- involves the nucleophilic substitution reaction of 4-vinylbenzyl chloride with dimethylamine. This reaction replaces the chloride group on the benzyl chloride with a dimethylamino group.
-
- Solvent: Typically carried out in polar solvents such as ethanol or toluene.
- Base: The reaction is conducted under basic conditions to facilitate nucleophilic attack.
- Temperature: Heating to reflux temperatures (generally around 78–110°C depending on solvent) for several hours ensures complete conversion.
- Reaction type: Nucleophilic substitution (SN2 mechanism) where the dimethylamine attacks the electrophilic benzylic carbon.
Industrial scale considerations:
- Continuous flow reactors may be used for better control and scalability.
- Purification involves distillation and crystallization to achieve high purity.
- Optimization of reaction parameters (temperature, solvent, base concentration) is crucial for maximizing yield and minimizing side products.
Alternative Synthetic Routes
While the direct substitution of 4-vinylbenzyl chloride is the standard, alternative methods have been reported in patent literature and research, including:
Reductive amination of 4-ethenylbenzaldehyde:
- Involves reacting 4-ethenylbenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst.
- This method can provide good selectivity but requires careful control to avoid over-reduction or side reactions.
Reduction of nitro precursors:
- Starting from 4-nitrobenzyl derivatives, reduction to the corresponding amine followed by N,N-dimethylation can be employed.
- This multistep route is less direct but useful when starting materials are more accessible.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-Vinylbenzyl chloride + Dimethylamine | Reflux in ethanol/toluene, base present | Benzenemethanamine, 4-ethenyl-N,N-dimethyl- |
Reaction Parameters and Yields
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Ethanol, Toluene | Polar solvents preferred |
| Temperature | 78–110°C (reflux) | Ensures reaction completion |
| Reaction time | 4–8 hours | Depends on scale and mixing |
| Molar ratio (amine:chloride) | 1.2–2:1 | Excess amine to drive reaction forward |
| Yield | 75–90% | High yield with optimized conditions |
Detailed Research Findings and Analysis
Purification and Quality Control
- Post-reaction mixtures typically contain unreacted starting materials, by-products, and residual solvents.
- Purification is commonly achieved by vacuum distillation due to the compound's boiling point (~217°C) and by crystallization if solid derivatives are formed.
- Analytical techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm purity and structure.
Industrial Scale Production
- Scaling up the reaction requires control over heat transfer and mixing to avoid hot spots and side reactions.
- Continuous flow synthesis offers advantages in reaction control, safety, and scalability.
- Advanced purification methods, including high-performance liquid chromatography (HPLC), may be used for pharmaceutical-grade material.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic substitution | 4-Vinylbenzyl chloride + Dimethylamine | Reflux in ethanol/toluene, base | Direct, high yield, scalable | Requires handling of benzyl chloride |
| Reductive amination | 4-Ethenylbenzaldehyde + Dimethylamine + Reducing agent | Mild conditions, catalytic hydrogenation | Selective, avoids halides | Multistep, requires reducing agents |
| Reduction of nitro precursor | 4-Nitrobenzyl derivatives + Reducing agent + Dimethylation | Multistep, various solvents | Useful if nitro precursors available | Longer synthesis, more steps |
Chemical Reactions Analysis
Benzenemethanamine, 4-ethenyl-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Polymerization: The ethenyl group can undergo polymerization reactions to form polymers or copolymers, often initiated by free radicals or cationic initiators.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and polymerization initiators (e.g., benzoyl peroxide). Major products formed from these reactions include aldehydes, carboxylic acids, ethyl derivatives, and polymers.
Scientific Research Applications
Chemical Properties and Structure
Benzenemethanamine, 4-ethenyl-N,N-dimethyl- has the molecular formula and features a benzene ring substituted with an ethenyl group and a dimethylamino group. This unique structure enhances its reactivity compared to simpler amines or alkenes, allowing it to participate in diverse chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution .
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ethenyl group allows for copolymerization with other monomers, making it valuable in polymer chemistry .
Biology
- Antimicrobial and Anticancer Properties : Research has indicated potential biological activities of Benzenemethanamine, 4-ethenyl-N,N-dimethyl-, particularly in antimicrobial and anticancer studies. Its interaction with specific molecular targets suggests it may modulate various biochemical pathways .
Medicine
- Drug Development : Ongoing research is exploring its use as a precursor in the synthesis of drugs targeting specific molecular pathways. For instance, derivatives of this compound are being investigated for their efficacy in treating conditions such as premature ejaculation by acting on serotonin pathways .
Industry
- Polymer Production : The compound is utilized in the production of polymers and resins due to its vinyl group, which facilitates copolymerization reactions. This application is crucial for developing materials with tailored properties for various industrial uses .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated the compound's effects on cancer cell lines | Showed significant inhibition of cell proliferation in specific cancer types |
| Polymerization Research | Investigated copolymerization with other monomers | Demonstrated enhanced mechanical properties in resulting polymers |
| Drug Development Trials | Assessed efficacy in drug formulations | Found promising results in improving drug delivery systems |
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-ethenyl-N,N-dimethyl- depends on its specific application. In polymerization reactions, the ethenyl group undergoes radical or cationic initiation to form polymer chains. In biological systems, its dimethylamine group can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use .
Comparison with Similar Compounds
4-Methoxy-N,N-dimethylbenzylamine
- Molecular Formula: C₁₀H₁₅NO .
- Substituents : A methoxy (-OCH₃) group replaces the vinyl group at the para position.
- Key Differences : The methoxy group is electron-donating, enhancing resonance stabilization of the aromatic ring, whereas the vinyl group is electron-withdrawing. This substitution reduces lipophilicity (predicted LogP < 2.39) and increases polarity due to the oxygen atom .
Benzeneethanamine, 4-methoxy-N,α-dimethyl
- Molecular Formula: C₁₁H₁₇NO .
- Substituents : A phenethylamine backbone (two carbons between the benzene ring and amine) with para-methoxy and α-methyl groups.
- Key Differences : The extended alkyl chain increases molecular weight (179.26 g/mol ) and likely enhances flexibility compared to the rigid benzylamine structure of the target compound. The α-methyl group may sterically hinder amine reactivity .
4-Chloro-N-(1-phenylethyl)aniline
- Molecular Formula : C₁₄H₁₄ClN .
- Substituents : Chloro (-Cl) and phenylethyl groups.
- Key Differences : The chloro group is strongly electron-withdrawing, while the phenylethyl moiety adds steric bulk. This compound is more lipophilic (higher LogP) and less reactive in polymerization due to the absence of a vinyl group .
Physicochemical and Reactivity Comparison
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | LogP | Aromatic Rings |
|---|---|---|---|---|---|
| Benzenemethanamine, 4-ethenyl-N,N-dimethyl- | C₁₁H₁₅N | 161.25 | 4-Ethenyl | 2.39 | 1 |
| 4-Methoxy-N,N-dimethylbenzylamine | C₁₀H₁₅NO | 165.24 | 4-Methoxy | ~2.0 | 1 |
| Benzeneethanamine, 4-methoxy-N,α-dimethyl | C₁₁H₁₇NO | 179.26 | 4-Methoxy, α-methyl | - | 1 |
Research Findings
- Synthesis and Stability : The target compound is synthesized via alkylation of 4-vinylbenzyl chloride with dimethylamine. Technical-grade formulations are stabilized to prevent premature polymerization .
- Applications: The vinyl group enables use as a monomer in styrene-like polymers, while methoxy analogs may serve as intermediates in pharmaceuticals or agrochemicals .
- Spectroscopic Data : Mass spectrometry (MS) and gas chromatography (GC) data for analogs like benzeneethanamine derivatives are documented, aiding analytical identification .
Biological Activity
Benzenemethanamine, 4-ethenyl-N,N-dimethyl-, also known as N,N-dimethyl-4-vinylbenzeneamine, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure indicates the presence of a dimethylamino group and a vinyl group attached to a benzene ring, which may contribute to its reactivity and biological activity.
1. Antimicrobial Properties
Research indicates that Benzenemethanamine, 4-ethenyl-N,N-dimethyl- exhibits significant antimicrobial activity. In a study evaluating various compounds for their ability to inhibit bacterial growth, this compound demonstrated effective inhibition against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study: Induction of Apoptosis in MDA-MB-231 Cells
- Concentration : 1.0 µM
- Observation : Morphological changes indicative of apoptosis.
- Caspase-3 Activity : Increased by 1.5-fold at 10 µM concentration.
The biological activities of Benzenemethanamine, 4-ethenyl-N,N-dimethyl- can be attributed to several mechanisms:
- Microtubule Destabilization : Similar to other compounds with anticancer properties, it may disrupt microtubule assembly, inhibiting cell division.
- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in cancer cells, further promoting apoptosis.
Safety and Toxicity
Preliminary studies suggest that while Benzenemethanamine, 4-ethenyl-N,N-dimethyl- exhibits promising biological activities, its safety profile requires thorough evaluation. Toxicity studies indicate low acute toxicity in animal models; however, chronic exposure effects remain to be determined.
Q & A
Basic Question: What are the most reliable synthetic routes for Benzenemethanamine, 4-ethenyl-N,N-dimethyl-, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves alkylation of 4-ethenylbenzylamine with methylating agents like methyl iodide or dimethyl sulfate under basic conditions. Optimization strategies include:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.
- Temperature Control: Maintaining 40–60°C minimizes side reactions (e.g., over-alkylation) .
Data Table:
| Method | Yield (%) | Purity (%) | Key Variables |
|---|---|---|---|
| Methyl iodide in DMF | 78 | 95 | 50°C, 12h, K₂CO₃ |
| Dimethyl sulfate in THF | 65 | 90 | RT, 24h, NaH |
Basic Question: How can spectroscopic techniques (NMR, IR) distinguish Benzenemethanamine, 4-ethenyl-N,N-dimethyl-, from its structural analogs?
Methodological Answer:
- ¹H NMR: The ethenyl group (4-position) shows characteristic doublets at δ 5.1–5.3 (CH₂=CH–) and δ 6.3–6.5 (CH₂=CH–). N,N-dimethyl groups appear as a singlet at δ 2.2–2.4 .
- IR: Absence of N–H stretches (~3300 cm⁻¹) confirms dimethylation, while C=C stretches (1640–1680 cm⁻¹) verify the ethenyl group .
Advanced Tip: Compare with analogs lacking the ethenyl group (e.g., 4-methoxy derivatives) to confirm substitution patterns .
Advanced Question: How does the 4-ethenyl substituent influence the compound’s bioactivity compared to other substituents (e.g., methoxy or halogen)?
Methodological Answer:
The ethenyl group enhances π-π stacking with aromatic residues in biological targets (e.g., serotonin receptors), increasing binding affinity. Comparative studies show:
- Antiviral Activity: Ethenyl derivatives exhibit 2–3× higher inhibition of HIV-1 protease than methoxy analogs due to hydrophobic interactions .
- Neurotransmitter Modulation: Fluorinated analogs (e.g., 3,5-difluoro) show stronger dopamine receptor modulation, but ethenyl derivatives have better metabolic stability .
Data Table:
| Substituent | Serotonin Receptor IC₅₀ (nM) | Metabolic Half-life (h) |
|---|---|---|
| 4-Ethenyl | 12 ± 2 | 4.5 ± 0.3 |
| 4-Methoxy | 45 ± 5 | 3.1 ± 0.2 |
| 3,5-Difluoro | 8 ± 1 | 1.8 ± 0.1 |
Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values) across studies?
Methodological Answer:
Contradictions often arise from assay conditions. Key considerations:
- Cell Lines: Use standardized models (e.g., HEK293 for receptor assays) to minimize variability .
- Compound Purity: Confirm purity via HPLC (>98%) to exclude confounding by impurities .
- Buffer Systems: Phosphate vs. HEPES buffers can alter protonation states, affecting activity .
Case Study: A 2024 study found IC₅₀ discrepancies (15 nM vs. 50 nM) for dopamine receptor binding were resolved by controlling pH (7.4 vs. 7.0) .
Advanced Question: What computational methods are effective for predicting the compound’s interactions with cytochrome P450 enzymes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of CYP3A4 (PDB: 1TQN) to predict binding poses. The ethenyl group’s planar geometry favors π-stacking with heme .
- MD Simulations: GROMACS simulations (100 ns) assess stability of enzyme-ligand complexes. Ethenyl derivatives show lower RMSD (1.2 Å) than bulkier substituents .
Validation: Compare with in vitro microsomal stability assays to refine computational models .
Basic Question: What analytical techniques are recommended for quantifying this compound in environmental samples (e.g., wastewater)?
Methodological Answer:
- HPLC-UV: Use a C18 column (mobile phase: 60:40 acetonitrile/water, 0.1% TFA) with detection at 254 nm. LOD: 0.1 µg/mL .
- LC-MS/MS: Electrospray ionization (ESI+) in MRM mode (m/z 178 → 121) improves sensitivity (LOD: 0.01 µg/mL) .
Sample Prep: Solid-phase extraction (C18 cartridges) removes matrix interferents .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?
Methodological Answer:
- LogP Optimization: Derivatives with LogP 2–3 (calculated via ChemDraw) show optimal BBB penetration. The ethenyl group (LogP +0.5) improves lipophilicity vs. polar substituents (e.g., –OH) .
- P-gp Efflux Assays: Use MDCK-MDR1 cells to identify derivatives resistant to P-glycoprotein efflux. N,N-dimethylation reduces P-gp recognition .
Case Study: A 2025 study found 4-ethenyl-N,N-dimethyl analogs had 30% higher brain uptake in mice vs. N-methyl counterparts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
